2-Hydroxynonanoic acid

Übersicht

Beschreibung

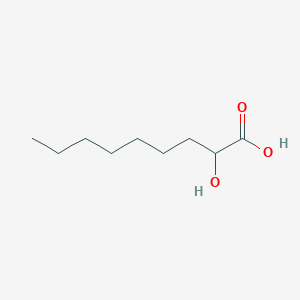

2-hydroxynonanoic acid is a monohydroxy fatty acid that is nonanoic acid with a hydroxy group substituted at position C-2. It has a role as a metabolite. It is a 2-hydroxy fatty acid and a medium-chain fatty acid. It derives from a nonanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Synthesis : 2-Hydroxynonanoic acid is utilized as a precursor for synthesizing various chemical compounds. It can be transformed into esters, amides, and hydroxamic acids through standard organic reactions, which are essential in medicinal chemistry and materials science.

Biology

- Metabolite Role : In biological systems, this compound acts as a metabolite involved in metabolic pathways. Its presence can influence lipid metabolism and cellular signaling processes.

Medicine

- Anticancer Potential : Derivatives of this compound have demonstrated cytotoxic activity against cancer cells. Notably, its application in drug formulations has shown promising results in inhibiting tumor growth in various cancer cell lines, including biphasic mesothelioma and colorectal adenocarcinoma .

- Mechanism of Action : The compound's mechanism involves altering membrane lipid composition in cancer cells, leading to impaired proliferation and increased apoptosis resistance. This makes it a candidate for innovative cancer therapies .

Industry

- Oleochemical Production : this compound is employed in producing oleochemicals through biotransformation processes. These oleochemicals are vital for manufacturing biodegradable products and surfactants .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Precursor for esters | Essential for synthesizing medicinal compounds |

| Biology | Metabolite in lipid metabolism | Influences cellular signaling |

| Medicine | Anticancer drug formulation | Effective against multiple cancer cell lines |

| Industry | Oleochemical production | Key component in sustainable product development |

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound derivatives conjugated with anticancer drugs. The formulations exhibited significant antiproliferative effects on human tumor cell lines at micromolar concentrations. The results indicated that these nanoassemblies could enhance drug delivery and effectiveness against resistant cancer types .

Case Study 2: Biocatalytic Production

Research focused on increasing the production of this compound from renewable sources like olive oil through engineered biocatalytic systems. This approach not only improves yield but also aligns with sustainable industrial practices .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group enables 2-hydroxynonanoic acid to act as a Brønsted acid, reacting with bases to form carboxylate salts. For example:

This neutralization reaction follows the general pattern of acid-base interactions .

Esterification

The carboxylic acid group reacts with alcohols under acidic or enzymatic conditions to form esters. For instance, with methanol:

Esterification is critical in polymer synthesis and flavor chemistry.

Oxidation Reactions

The secondary alcohol (-OH) group undergoes oxidation to form a ketone. Under strong oxidizing agents (e.g., KMnO₄):

Enzymatic oxidation by U2-hydroxyacid oxidase 1 or (S)-mandelate dehydrogenase also occurs, producing glyoxylate derivatives .

Decarboxylation

Under thermal or catalytic conditions, the carboxylic acid group loses CO₂:

This reaction is less common but observed in high-temperature industrial processes.

Enzymatic Transformations

This compound serves as a metabolic intermediate in organisms like Trypanosoma brucei. Biocatalytic systems using ω-hydroxynonanoic acid oxidase can further oxidize it to α,ω-nonanedioic acid (HOOC-(CH₂)₇-COOH) :

Mechanistic Insights

Eigenschaften

IUPAC Name |

2-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJFTHOOADNOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415244 | |

| Record name | 2-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70215-04-2 | |

| Record name | 2-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.